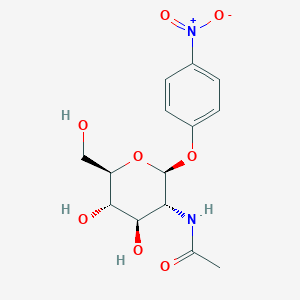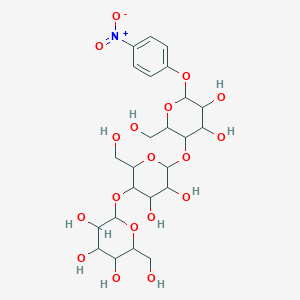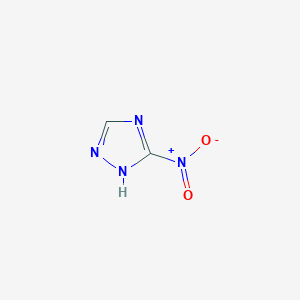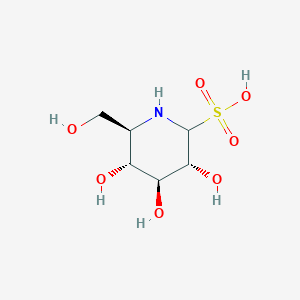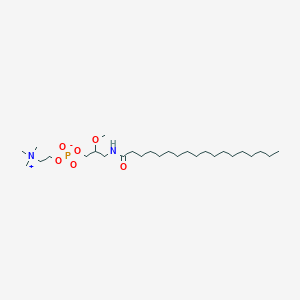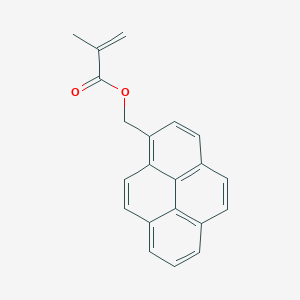
1-芘甲基甲基丙烯酸酯
描述
Synthesis Analysis
The synthesis of copolymers incorporating 1-pyrenylmethyl methacrylate has been reported through various polymerization methods including atom transfer radical polymerization (ATRP), which allows for precise control over polymer architecture. For instance, Tran et al. (2018) synthesized a novel fluorescent cyanide chemosensor based on photoswitching poly(pyrene-1-ylmethyl-methacrylate-random-methyl methacrylate-random-methacrylate spirooxazine) using ATRP, demonstrating the copolymer's potential for optical data storage and sensing applications (Tran et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-pyrenylmethyl methacrylate derivatives significantly influences their photophysical properties. Flamholc et al. (2014) reported the synthesis of 1-pyrenyl ynones via the Friedel–Crafts acylation, revealing that these compounds exhibit fluorescence at longer wavelengths, higher quantum yields, and longer lifetimes than typical acylpyrene derivatives, showcasing the impact of molecular structure on fluorescence characteristics (Flamholc et al., 2014).
Chemical Reactions and Properties
1-Pyrenylmethyl methacrylate participates in various chemical reactions essential for polymer synthesis. Reversible addition-fragmentation chain transfer (RAFT) polymerization and metal-catalyzed living radical polymerization are notable methods for producing polymers with narrow molecular weight distributions from this monomer. Perrier et al. (2003) demonstrated the effectiveness of RAFT polymerization for methacrylate monomers in ionic liquids, emphasizing the versatility of 1-pyrenylmethyl methacrylate in different polymerization environments (Perrier et al., 2003).
Physical Properties Analysis
The physical properties of polymers derived from 1-pyrenylmethyl methacrylate, such as solubility, thermal stability, and photophysical behavior, are closely tied to the molecular structure of the monomer. The incorporation of the pyrenyl group can lead to polymers that exhibit unique solvatochromic fluorescence, high photostability, and the ability to form self-organized structures in solution, as shown in studies by Niko et al. (2015) on asymmetric pyrene derivatives (Niko et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-pyrenylmethyl methacrylate-based polymers, including reactivity, photostability, and the ability to engage in further chemical modifications, are of significant interest. These properties facilitate the development of materials for advanced applications such as sensing, imaging, and optoelectronics. The synthesis and functionalization of vinyl and methacrylate monomers containing pendant 1,3,5-triphenyl-2-pyrazoline groups by Iinuma et al. (1981) exemplify the broad range of chemical functionalities that can be introduced into polymers through the incorporation of 1-pyrenylmethyl methacrylate and related monomers (Iinuma et al., 1981).
科学研究应用
生物医学和制药应用:甲基丙烯酸甲酯与少量苯乙烯在低温下进行氮氧化物介导的聚合,可以生成活性高分子。这些聚合物在生物医学和制药领域具有潜在应用 (Nicolas et al., 2006).
光成像和传感应用:光开关聚(芘-1-基甲基甲基丙烯酸酯-无规甲基丙烯酸甲酯-无规甲基丙烯酸螺氧杂蒽) 显示出可擦除和可重写光成像和氰化物阴离子传感的潜力 (Tran et al., 2018).
光学和机械水凝胶:芘共聚物可用于创建具有复杂光学和机械响应的多响应水凝胶,采用简单的瞬态光刻工艺 (Rasch & Göstl, 2021).
聚合研究:研究表明,甲基丙烯酸甲酯聚合可以由多种化合物引发,从而在空气中形成苯乙烯和甲基丙烯酸甲酯等共聚物 (Uehara, 1959).
聚合凝胶中的溶胀研究:快速瞬态荧光技术已被有效地用于研究聚(甲基丙烯酸甲酯)凝胶中的溶胀,揭示凝胶中芘的寿命在溶胀过程中降低 (Erdogan & Pekcan, 2000).
共聚物合成:甲基丙烯酸甲酯、丙烯酸甲酯和苯乙烯在某些溶剂中的聚合,生成具有接近分子量和低多分散指数的产品 (Perrier et al., 2003).
聚合监测:研究引入了使用荧光探针实时监测聚(甲基丙烯酸甲酯)圆盘溶胀和溶解的技术 (Pekcan et al., 1997).
荧光探针:PyMA,一种用于原位监测辐射诱导聚合的新型荧光探针,已被合成和表征 (Frahn et al., 2001).
光响应聚合物:PPy-b-PBG 是一种新型光响应性糖聚合物,可以封装分子,并在紫外线照射下控制它们的荧光调节和释放 (Menon & Das, 2012).
传感器和表面活性剂:通过 ATRP 合成的新型三元共聚物已被用作挥发性有机化合物传感器和聚合物表面活性剂,用于控制水流变性,在提高石油采收率方面具有潜在应用 (di Sacco et al., 2019).
安全和危害
未来方向
属性
IUPAC Name |
pyren-1-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c1-13(2)21(22)23-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQDPCFXOBQDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395683 | |
| Record name | 1-PYRENYLMETHYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenylmethyl methacrylate | |
CAS RN |
86112-79-0 | |
| Record name | 1-PYRENYLMETHYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86112-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





